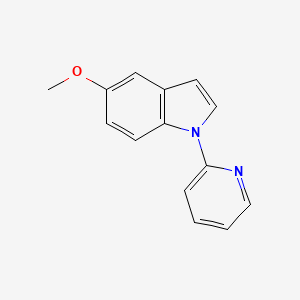
5-Methoxy-1-(Pyridin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-(Pyridin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(Pyridin-2-yl)-1H-indole typically involves the condensation of nicotinohydrazide with 5-methoxy-1H-indole-3-carbaldehyde or 5-bromo-1H-indole-3-carbaldehyde in an ethanol solution . This reaction is carried out under reflux conditions to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(Pyridin-2-yl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding amine.
Scientific Research Applications
5-Methoxy-1-(Pyridin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 5-Methoxy-1-(Pyridin-2-yl)-1H-indole exerts its effects involves interactions with various molecular targets. For instance, it can bind to specific proteins or enzymes, altering their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(Pyridin-2-yl)-1H-indole
- 5-Methoxy-1H-indole-3-carbaldehyde
Uniqueness
5-Methoxy-1-(Pyridin-2-yl)-1H-indole is unique due to the presence of both the methoxy group and the pyridine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-methoxy-1-pyridin-2-ylindole |
InChI |
InChI=1S/C14H12N2O/c1-17-12-5-6-13-11(10-12)7-9-16(13)14-4-2-3-8-15-14/h2-10H,1H3 |
InChI Key |
DUOHNGPTLYQQRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















